![molecular formula C18H18FN3OS B6452404 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 2640980-13-6](/img/structure/B6452404.png)
1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic organic compound that features a complex structure combining a piperidine ring, a fluorophenyl group, and a thiophene-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a piperidine derivative.
Final assembly: The final step involves coupling the oxadiazole-thiophene intermediate with the fluorophenyl-piperidine intermediate under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like nitronium tetrafluoroborate (NO2BF4) for nitration reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives with reduced oxadiazole rings.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against various strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Mycobacterium tuberculosis by targeting protein tyrosine phosphatase B (PtpB), crucial for the bacterium's virulence . This suggests potential for development as an anti-tuberculosis agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory pathways in macrophages, suggesting a role in treating inflammatory diseases .
Neuropharmacological Potential
Given its piperidine structure, the compound may interact with neurotransmitter systems. Preliminary studies have suggested potential applications in treating neurodegenerative disorders, although further research is needed to elucidate these effects.
Case Studies
Mechanism of Action
The mechanism by which 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other central nervous system functions.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a chlorine atom instead of fluorine.
1-[(4-Fluorophenyl)methyl]-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a furan ring instead of thiophene.
Uniqueness: 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and material properties compared to its analogs.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a novel derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C15H16FN3S, with a molecular weight of approximately 285.37 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it has been associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against multiple bacterial strains. Dhumal et al. (2016) highlighted that certain oxadiazole derivatives significantly inhibited Mycobacterium bovis, which is crucial for developing new antitubercular agents .
- Antifungal Activity : Studies have demonstrated that these compounds can also inhibit fungal growth. For example, synthesized oxadiazole derivatives showed strong activity against Candida albicans and other pathogenic fungi .
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
1,3,4-Oxadiazole Derivatives | Antibacterial | Mycobacterium bovis | |
Novel Oxadiazole Compounds | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity : The NCI-60 cell line screening indicated that the compound exhibits cytotoxicity against several cancer cell lines, including human colon adenocarcinoma (HCT116) and breast cancer (MCF7). The IC50 values ranged from 0.47 µM to 1.4 µM for various derivatives .
- Mechanism of Action : Research suggests that the oxadiazole core may target critical enzymes involved in DNA synthesis and repair mechanisms in cancer cells. For instance, the inhibition of thymidylate synthase (TS) was noted as a mechanism leading to cell death in tumor cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study by Ahsan et al., a series of novel oxadiazole derivatives were synthesized and tested for their antimicrobial activity using disc diffusion methods. The results showed that compounds with a thiophene moiety displayed enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .
Case Study 2: Anticancer Properties
Another study focused on the synthesis of piperidine-based oxadiazole derivatives which were evaluated for their anticancer properties against various cell lines. The study concluded that modifications at the piperidine nitrogen significantly affected the cytotoxicity profile of the compounds .
Properties
IUPAC Name |
5-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-7-5-13(6-8-15)11-22-9-1-3-14(12-22)18-20-17(21-23-18)16-4-2-10-24-16/h2,4-8,10,14H,1,3,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSYNRBWDYNRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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